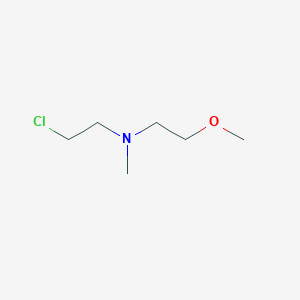
N-(2-chloroethyl)-2-methoxy-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloroethyl)-2-methoxy-N-methylethanamine is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound consists of a chloroethyl group attached to a methoxy-methylethanamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-2-methoxy-N-methylethanamine typically involves the reaction of 2-methoxyethanamine with 2-chloroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloroethyl)-2-methoxy-N-methylethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as thiols, amines, and alcohols.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, ammonia, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(2-chloroethyl)-2-methoxy-N-methylethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use as a DNA alkylating agent, which can be useful in cancer research.
Medicine: Its alkylating properties make it a candidate for the development of chemotherapeutic agents.
Industry: It is used in the production of polymers and other materials that require alkylating agents.
Wirkmechanismus
The primary mechanism of action of N-(2-chloroethyl)-2-methoxy-N-methylethanamine involves the formation of aziridinium ions. These highly reactive intermediates can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This mechanism is particularly relevant in the context of its potential use as a chemotherapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-chloroethyl)-N-nitrosourea: Another nitrogen mustard with similar alkylating properties.
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea: Known for its use in cancer treatment.
N-(2-chloroethyl)-N-methyl-N-nitrosourea: Used in research for its DNA alkylating capabilities.
Uniqueness
N-(2-chloroethyl)-2-methoxy-N-methylethanamine is unique due to its methoxy group, which can undergo additional chemical transformations, providing versatility in synthetic applications. Its structure allows for specific targeting and modification, making it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-2-methoxy-N-methylethanamine |
InChI |
InChI=1S/C6H14ClNO/c1-8(4-3-7)5-6-9-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
LTDIVZQYXXXNPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![BenzaMide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(3-chlorophenyl)Methyl]-](/img/structure/B8749489.png)
![{4-[(e)-Phenyldiazenyl]phenyl}acetic acid](/img/structure/B8749496.png)









![2-Chloro-4-(4-methoxyphenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8749581.png)
